3,4-MDMA-d3 (hydrochloride) 3,4-MDMA-d3 (hydrochloride) 3,4-MDMA-d3 (hydrochloride) is intended for use as an internal standard for the quantification of 3,4-MDMA by GC- or LC-mass spectrometry. 3,4-MDMA is an analytical reference standard that is structurally categorized as an amphetamine. Also known as /'ecstasy,/' it is a euphoric entactogen that is illegal in most countries and is regulated (Schedule I) in the United States. It inhibits transporters for noradrenaline and serotonin (IC50s = 6.6 and 34.8 μM, respectively) and blocks the uptake of dopamine (IC50 = 0.48 μM). This neurotoxic compound, unlike typical amphetamines, suppresses locomotor activity in animals at both low and high doses. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1219794-60-1
VCID: VC0159311
InChI: InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3;
SMILES: CC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 232.72 g/mol

3,4-MDMA-d3 (hydrochloride)

CAS No.: 1219794-60-1

Cat. No.: VC0159311

Molecular Formula: C11H16ClNO2

Molecular Weight: 232.72 g/mol

* For research use only. Not for human or veterinary use.

3,4-MDMA-d3 (hydrochloride) - 1219794-60-1

Specification

Description 3,4-MDMA-d3 (hydrochloride) is intended for use as an internal standard for the quantification of 3,4-MDMA by GC- or LC-mass spectrometry. 3,4-MDMA is an analytical reference standard that is structurally categorized as an amphetamine. Also known as /'ecstasy,/' it is a euphoric entactogen that is illegal in most countries and is regulated (Schedule I) in the United States. It inhibits transporters for noradrenaline and serotonin (IC50s = 6.6 and 34.8 μM, respectively) and blocks the uptake of dopamine (IC50 = 0.48 μM). This neurotoxic compound, unlike typical amphetamines, suppresses locomotor activity in animals at both low and high doses. This product is intended for research and forensic applications.
CAS No. 1219794-60-1
Molecular Formula C11H16ClNO2
Molecular Weight 232.72 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3;
Standard InChI Key LUWHVONVCYWRMZ-MUTAZJQDSA-N
Isomeric SMILES [2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl
SMILES CC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Canonical SMILES CC(CC1=CC2=C(C=C1)OCO2)NC.Cl

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